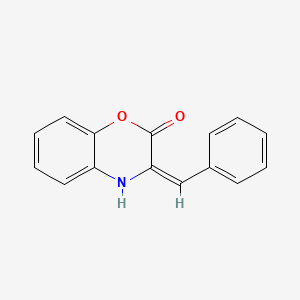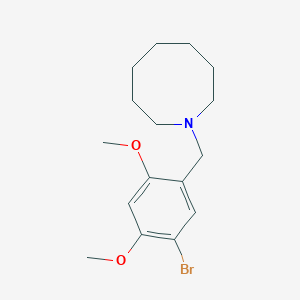![molecular formula C16H15ClN2O2 B5661066 1-[2-(4-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5661066.png)
1-[2-(4-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with carboxylic acid derivatives or their functional equivalents. For compounds similar to 1-[2-(4-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one, the synthesis might include steps such as alkylation, chlorination, or etherification to introduce the 4-chlorophenoxyethyl and methyl groups. A specific example involves the synthesis of 1H-benzimidazol-2-yl-methyl)phosphonate through several steps, including reaction with ethylchloroformate and trimethyl phosphite followed by hydrolysis (Sánchez-Moreno et al., 2003).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including 1-[2-(4-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one, is characterized by the presence of a fused benzene and imidazole ring. This structure contributes to its stability and biological activity. The structure of related compounds has been analyzed using techniques such as X-ray crystallography, revealing details about the planarity of the benzimidazole system and the orientation of substituents (Yanggen Hu et al., 2007).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including alkylation, acylation, and sulfonation. These reactions can modify the chemical properties of the compound, affecting its biological activity and solubility. The introduction of a 4-chlorophenoxyethyl group may influence the compound's ability to participate in hydrogen bonding and other intermolecular interactions (R. Iemura et al., 1986).
Propiedades
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-3-methylbenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-18-14-4-2-3-5-15(14)19(16(18)20)10-11-21-13-8-6-12(17)7-9-13/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOQSNRJGVDTOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5660986.png)

![4-methyl-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]pyrimidin-2-amine](/img/structure/B5660995.png)
![ethyl [5-methyl-2-(4-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5660998.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5661010.png)
![N-{[4'-(1-morpholin-4-ylethyl)biphenyl-3-yl]methyl}propanamide](/img/structure/B5661013.png)



![2-[1-(2-fluorophenyl)-5-(2-isopropyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5661049.png)

![methyl 1-oxo-2-[3-(1H-tetrazol-1-yl)propyl]-1,2-dihydroisoquinoline-7-carboxylate](/img/structure/B5661059.png)
